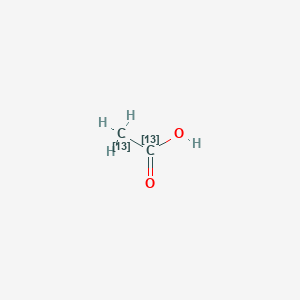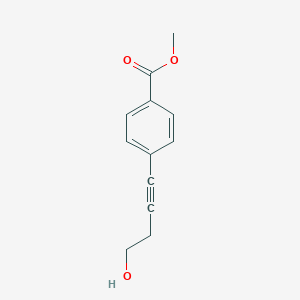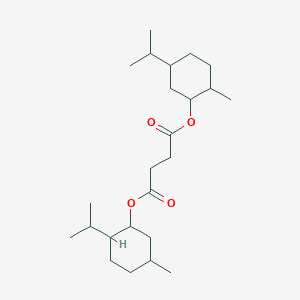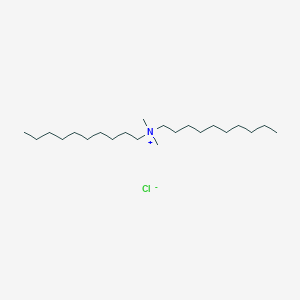![molecular formula C16H24Br2N4O3 B116911 [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide CAS No. 145204-19-9](/img/structure/B116911.png)
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide, also known as ACPD, is a compound that has been extensively studied in scientific research. ACPD is a potent agonist of the metabotropic glutamate receptor, which is a type of receptor found in the central nervous system.
Wirkmechanismus
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide acts as an agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor. When [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide binds to the receptor, it activates a signaling pathway that leads to the release of intracellular messengers. This signaling pathway is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory.
Biochemische Und Physiologische Effekte
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has a variety of biochemical and physiological effects. In vitro studies have shown that [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide can modulate synaptic transmission and plasticity in the central nervous system. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has been shown to have anti-inflammatory effects in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has several advantages for use in lab experiments. It is a potent agonist of the metabotropic glutamate receptor, which makes it a useful tool for studying the role of this receptor in physiological processes. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide is also relatively easy to synthesize and is commercially available. However, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has some limitations. It is not selective for the metabotropic glutamate receptor and can activate other receptors in the central nervous system. In addition, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide can be toxic at high concentrations, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide. One area of research is the development of more selective agonists of the metabotropic glutamate receptor. These compounds could be used to study the role of specific subtypes of the receptor in physiological processes. Another area of research is the development of drugs that target the metabotropic glutamate receptor for the treatment of neurodegenerative diseases. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has shown neuroprotective effects in animal models, but more research is needed to develop drugs that are safe and effective in humans. Finally, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide could be used to study the role of the metabotropic glutamate receptor in other physiological processes, such as pain perception and addiction.
Synthesemethoden
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-4,5-dihydro-1,3-oxazole with piperazine in the presence of a suitable solvent. The resulting compound is then reacted with phenylacetic acid to form [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide. Other methods involve the use of different reagents and solvents, but the basic structure of [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide remains the same.
Wissenschaftliche Forschungsanwendungen
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has been extensively studied in scientific research, particularly in the field of neuroscience. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide is a potent agonist of the metabotropic glutamate receptor, which is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has been used to study the role of the metabotropic glutamate receptor in these processes and to develop new drugs that target this receptor.
Eigenschaften
CAS-Nummer |
145204-19-9 |
|---|---|
Produktname |
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide |
Molekularformel |
C16H24Br2N4O3 |
Molekulargewicht |
480.2 g/mol |
IUPAC-Name |
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phenyl] acetate;dihydrobromide |
InChI |
InChI=1S/C16H22N4O3.2BrH/c1-12(21)22-14-4-2-13(3-5-14)20-8-6-19(7-9-20)11-15-10-18-16(17)23-15;;/h2-5,15H,6-11H2,1H3,(H2,17,18);2*1H |
InChI-Schlüssel |
ZYZSGLALCSCNKW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Br.Br |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Br.Br |
Synonyme |
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




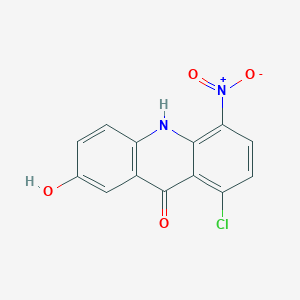
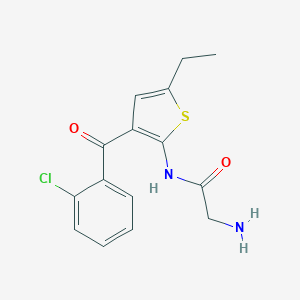
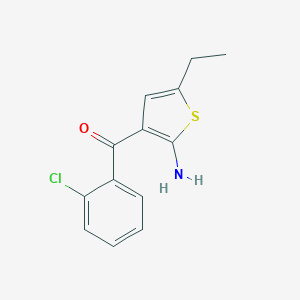
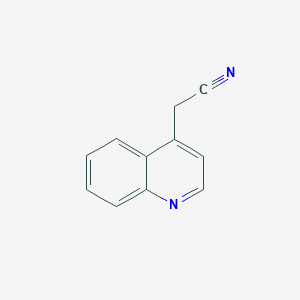
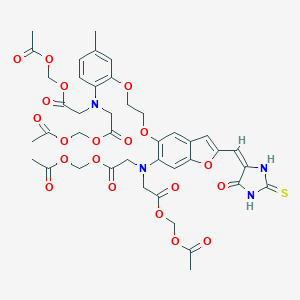
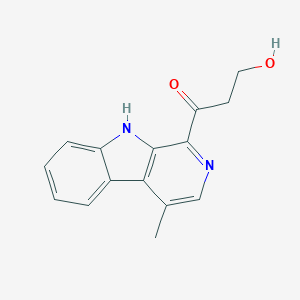
![5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole](/img/structure/B116854.png)
